molecular formula C14H20BNO3 B1274315 N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide CAS No. 380430-61-5

N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide

Cat. No. B1274315
M. Wt: 261.13 g/mol
InChI Key: FTLANOKZIXLBML-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-phenylacetamide derivatives typically involves the reaction of an appropriate aniline with an acyl chloride or other acylating agents. For example, the synthesis of N-phenyl-2,2-di(4-chlorophenoxy)acetamide was achieved by reacting 4-chlorophenol with N-phenyl dichloroacetamide . Similarly, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was synthesized by reacting ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene . These methods could potentially be adapted for the synthesis of the compound of interest by using the appropriate boron-containing reagents.

Molecular Structure Analysis

The molecular structure of N-phenylacetamide derivatives is often elucidated using spectroscopic techniques such as NMR, IR, and X-ray diffraction analysis. For instance, the structure of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was determined using these methods . The molecular structure is also investigated using computational methods such as DFT calculations, which provide information on the optimized geometry and electronic structure , .

Chemical Reactions Analysis

N-phenylacetamide derivatives can undergo various chemical reactions depending on their substituents. For example, silylated derivatives of N-(2-hydroxyphenyl)acetamide can undergo transsilylation and hydrolysis to form different products , . The reactivity of these compounds can be influenced by the electronic properties of the substituents, which can be studied using HOMO-LUMO analysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-phenylacetamide derivatives are closely related to their molecular structure. Vibrational spectroscopic studies provide insights into the fundamental modes of the optimized geometry . The electronic properties, such as ionization energy, electron affinity, and electrophilicity, can be calculated to understand the reactivity of the molecule . Additionally, molecular docking studies can be used to investigate the potential biological activities of these compounds , .

Scientific Research Applications

  • Organic Synthesis

    • Summary of Application : Boronic acid pinacol ester compounds, which are similar to the compound you mentioned, are significant reaction intermediates in organic synthesis reactions .
    • Methods of Application : These compounds have many applications in carbon-carbon coupling and carbon heterocoupling reactions .
    • Results or Outcomes : Due to their unique structure, they have good biological activity and pharmacological effects .
  • Cancer Treatment

    • Summary of Application : Boronic acid pinacol ester compounds have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .
    • Methods of Application : The drug is loaded onto the carrier through covalent or non-covalent interactions, and the formation and rupture of the boronic ester bond in different environments is used to achieve controlled drug release .
    • Results or Outcomes : This method has shown promise in the treatment of cancer .
  • Drug Delivery

    • Summary of Application : Boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers .
    • Methods of Application : The types of drug carriers based on borate linkages include drug–polymer coupling, polymer micelles, linear-hyperbranched polymers and mesoporous silica, etc. They can not only load anti-cancer drugs, but also deliver insulin and genes .
    • Results or Outcomes : The drug is loaded onto the carrier through covalent or non-covalent interactions, and the formation and rupture of the boronic ester bond in different environments is used to achieve controlled drug release .
  • Synthesis of Conjugated Copolymers

    • Summary of Application : Compounds similar to the one you mentioned can be used to prepare intermediates for generating conjugated copolymers .
    • Methods of Application : The compound is used as a reagent to borylate arenes and to prepare fluorenylborolane .
    • Results or Outcomes : The resulting conjugated copolymers have various applications in the field of materials science .
  • Suzuki-Miyaura Cross-Coupling Reaction

    • Summary of Application : Similar compounds can be used in the transition metal-catalyzed Suzuki-Miyaura cross-coupling reaction due to their low toxicity and unique reactivity .
    • Methods of Application : The compound is used as an electron-rich boronic acid ester in protodeboronation .
    • Results or Outcomes : The Suzuki-Miyaura cross-coupling reaction is a widely used method for forming carbon-carbon bonds .
  • Borylation of Alkylbenzenes

    • Summary of Application : Similar compounds may be used for borylation at the benzylic C-H bond of alkylbenzenes .
    • Methods of Application : The compound is used in the presence of a palladium catalyst to form pinacol benzyl boronate .
    • Results or Outcomes : The resulting boronates have various applications in organic synthesis .
  • Synthesis of Fluorenylborolane

    • Summary of Application : Similar compounds can be used as a reagent to borylate arenes and to prepare fluorenylborolane .
    • Methods of Application : The compound is used in the synthesis of intermediates for generating conjugated copolymers .
    • Results or Outcomes : The resulting conjugated copolymers have various applications in the field of materials science .
  • Suzuki-Miyaura Cross-Coupling Reaction

    • Summary of Application : Similar compounds can be used in the transition metal-catalyzed Suzuki-Miyaura cross-coupling reaction due to their low toxicity and unique reactivity .
    • Methods of Application : The compound is used as an electron-rich boronic acid ester in protodeboronation .
    • Results or Outcomes : The Suzuki-Miyaura cross-coupling reaction is a widely used method for forming carbon-carbon bonds .
  • Borylation of Alkylbenzenes

    • Summary of Application : Similar compounds may be used for borylation at the benzylic C-H bond of alkylbenzenes .
    • Methods of Application : The compound is used in the presence of a palladium catalyst to form pinacol benzyl boronate .
    • Results or Outcomes : The resulting boronates have various applications in organic synthesis .

Safety And Hazards

The compound has been classified as Aquatic Chronic 4 according to its hazard statements . It should be stored in a dry room at normal temperature .

Future Directions

The compound has potential applications in the field of medicine, particularly in cancer treatment . It has been widely used in boron neutron capture therapy and feedback control drug transport polymers .

properties

IUPAC Name

N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BNO3/c1-10(17)16-12-9-7-6-8-11(12)15-18-13(2,3)14(4,5)19-15/h6-9H,1-5H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTLANOKZIXLBML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40397188
Record name N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40397188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide

CAS RN

380430-61-5
Record name N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40397188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 380430-61-5
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
COB Silvério - 2019 - search.proquest.com
Recentemente a investigação em química biológica relativa à descoberta de novos fármacos tem aumentado. Apesar de estes serem necessários, também é preciso identificar novos …
Number of citations: 2 search.proquest.com
RH Vekariya, W Lei, A Ray, SK Saini… - Journal of medicinal …, 2020 - ACS Publications
We previously identified a pyridomorphinan (6, SRI-22138) possessing a 4-chlorophenyl substituent at the 5′-position on the pyridine and a 3-phenylpropoxy at the 14-position of the …
Number of citations: 17 pubs.acs.org
CA Leverett, G Li, S France… - The Journal of Organic …, 2016 - ACS Publications
The total synthesis of the Strychnos alkaloid (±)-minfiensine was achieved via an intramolecular amidofuran Diels–Alder cycloaddition/rearrangement followed by an iminium ion/…
Number of citations: 11 pubs.acs.org

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